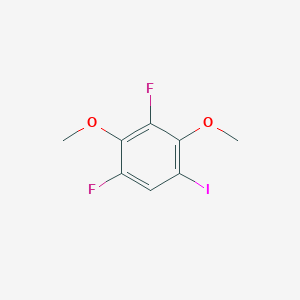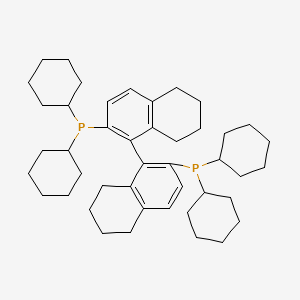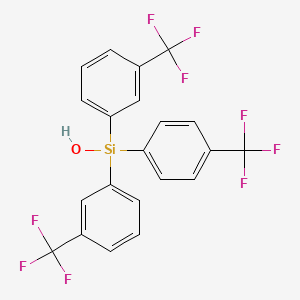
Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol: is a chemical compound with the molecular formula C21H13F9OSi and a molecular weight of 480.4 g/mol . This compound is characterized by the presence of trifluoromethyl groups attached to phenyl rings, which are further bonded to a silanol group. The trifluoromethyl groups impart unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol typically involves the reaction of trifluoromethyl-substituted phenyl compounds with silicon-based reagents. One common method involves the use of trifluoromethylphenyl Grignard reagents . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding silanones.
Reduction: Reduction reactions can convert the silanol group to silane.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as are often used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanones, while substitution reactions can produce various trifluoromethyl-substituted derivatives .
Applications De Recherche Scientifique
Chemistry: In chemistry, Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is used as a precursor for the synthesis of other organosilicon compounds. Its unique structure makes it valuable in the development of new materials with specific properties .
Biology and Medicine: The compound’s trifluoromethyl groups enhance its lipophilicity, making it a potential candidate for drug development. It can be used in the design of pharmaceuticals that require high membrane permeability .
Industry: In the industrial sector, this compound is used in the production of high-performance polymers and coatings. Its stability and resistance to harsh conditions make it suitable for applications in extreme environments .
Mécanisme D'action
The mechanism of action of Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol involves its interaction with molecular targets through its trifluoromethyl groups. These groups can form strong interactions with proteins and enzymes, affecting their function. The silanol group can also participate in hydrogen bonding, further influencing the compound’s activity .
Comparaison Avec Des Composés Similaires
- (S)-α,α-Bis(3,5-bis(trifluoromethyl)phenyl)-2-pyrrolidinemethanol trimethylsilyl ether
- 1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea
Uniqueness: Bis(3-(trifluoromethyl)phenyl)(4-(trifluoromethyl)phenyl)silanol is unique due to the presence of both trifluoromethyl and silanol groups. This combination imparts distinct chemical properties, such as high stability and reactivity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
6317-80-2 |
|---|---|
Formule moléculaire |
C21H13F9OSi |
Poids moléculaire |
480.4 g/mol |
Nom IUPAC |
hydroxy-bis[3-(trifluoromethyl)phenyl]-[4-(trifluoromethyl)phenyl]silane |
InChI |
InChI=1S/C21H13F9OSi/c22-19(23,24)13-7-9-16(10-8-13)32(31,17-5-1-3-14(11-17)20(25,26)27)18-6-2-4-15(12-18)21(28,29)30/h1-12,31H |
Clé InChI |
BCLCWOAOLZFBDU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[Si](C2=CC=C(C=C2)C(F)(F)F)(C3=CC=CC(=C3)C(F)(F)F)O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


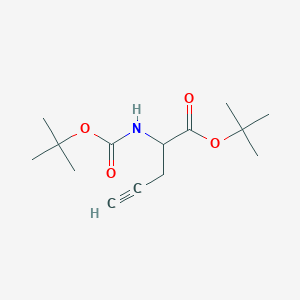
![12-hydroxy-3,8-dimethyl-1,10-bis(4-naphthalen-2-ylphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12840239.png)
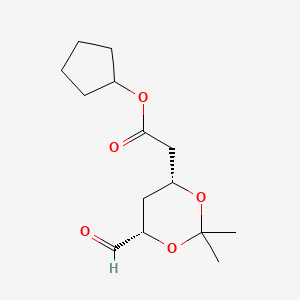
![3'-Acetyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12840247.png)
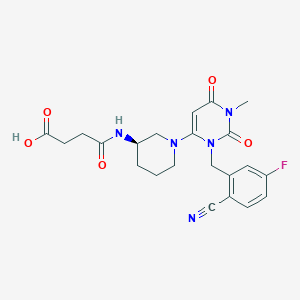
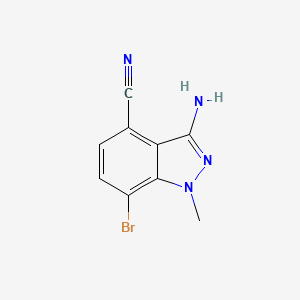
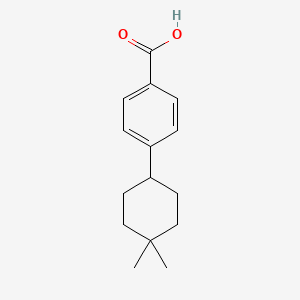
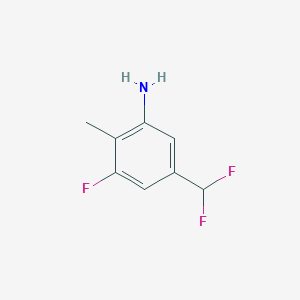
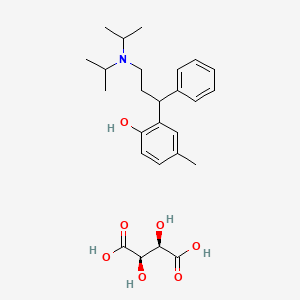
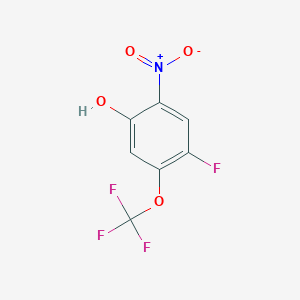
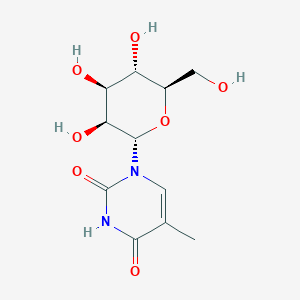
![7-Iodo-2-methyl-1H-imidazo[4,5-c]pyridin-4(5H)-one](/img/structure/B12840287.png)
